molecular formula C14H16ClN3O2 B8371695 7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

Cat. No. B8371695
M. Wt: 293.75 g/mol
InChI Key: UUKZHVDKTAQDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (110 mg) in dimethylformamide (4 ml) was added 4-ethylmorpholine (187 μl), tetrahydro-pyran-4-ylmethylamine (97 mg), 1-hydroxybenzotriazole hydrate (118 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (129 mg) and the solution stirred at room temperature overnight. The dimethylformamide was evaporated and the residue dissolved in ethyl acetate (10 ml). The organic layer was then washed with 5% sodium hydrogen carbonate solution (4 ml) and brine (4 ml). The organic layer was dried (MgSO4) and evaporated to give a pale orange solid. The solid was triturated with diethyl ether and then filtered off, sucked dry then dried at 40° C. under vacuum to afford the title compound (93 mg).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
187 μL
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[NH:8][CH:9]=[CH:10][C:6]=2[C:5]([C:11]([OH:13])=O)=[CH:4][N:3]=1.C(N1CCOCC1)C.[O:22]1[CH2:27][CH2:26][CH:25]([CH2:28][NH2:29])[CH2:24][CH2:23]1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[O:22]1[CH2:27][CH2:26][CH:25]([CH2:28][NH:29][C:11]([C:5]2[C:6]3[CH:10]=[CH:9][NH:8][C:7]=3[C:2]([Cl:1])=[N:3][CH:4]=2)=[O:13])[CH2:24][CH2:23]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
ClC1=NC=C(C2=C1NC=C2)C(=O)O
Name
Quantity
187 μL
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
97 mg
Type
reactant
Smiles
O1CCC(CC1)CN
Name
Quantity
118 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
129 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dimethylformamide was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (10 ml)
WASH
Type
WASH
Details
The organic layer was then washed with 5% sodium hydrogen carbonate solution (4 ml) and brine (4 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale orange solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
then dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC(CC1)CNC(=O)C=1C2=C(C(=NC1)Cl)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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